molecular formula C27H25NO4 B1390784 Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid CAS No. 1158891-05-4

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid

Cat. No. B1390784
M. Wt: 427.5 g/mol
InChI Key: TURIFBDQLJNYAM-CLOONOSVSA-N
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Description

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid, also known as Fmoc-Bz-Pro-OH, is a derivative of proline, an essential amino acid . This compound is widely used in the field of peptide synthesis due to its unique properties . It is used to introduce the proline amino acid into a peptide chain . It has several applications in scientific experiments, including peptide synthesis, protein synthesis, and drug discovery .


Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .


Molecular Structure Analysis

The molecular formula of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is C27H25NO4 . Its molecular weight is 427.5 g/mol .


Chemical Reactions Analysis

Fmoc SPPS is easy to automate because there is no need for corrosive TFA in the synthetic cycles and because deprotection releases a fluorene group with strong UV absorption properties that gave a useful indicator of synthesis success . In contrast, Fmoc SPPS provided an orthogonal combination of temporary and permanent protecting groups .


Physical And Chemical Properties Analysis

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid has a molecular weight of 427.5 g/mol . Its exact mass is 427.17835828 g/mol and its monoisotopic mass is also 427.17835828 g/mol . The compound has a complexity of 653 .

Scientific Research Applications

  • Automated Synthesis of Highly Functionalized Spiroligomers

    • Application Summary : This compound has been used in the automated synthesis of highly functionalized spiroligomers .
    • Methods of Application or Experimental Procedures : The compound is incorporated into the structure of spiroligomers, which are then synthesized using an automated process .
    • Results or Outcomes : The use of this compound in the automated synthesis of spiroligomers has led to the creation of highly functionalized spiroligomers .
  • Synthesis of Chiral Compounds

    • Application Summary : This compound has been used in the synthesis of chiral compounds, which are important for drug development and other applications.
    • Methods of Application or Experimental Procedures : The compound is used as a catalyst in biological reactions to produce chiral compounds.
    • Results or Outcomes : The use of this compound in the synthesis of chiral compounds has facilitated the production of chiral compounds, which are important in various scientific and industrial applications.
  • Development of Applications

    • Application Summary : This compound has been used to facilitate the development of applications .
    • Methods of Application or Experimental Procedures : The compound is incorporated into the structure of potential applications, which are then developed using various methods .
    • Results or Outcomes : The use of this compound in the development of applications has led to the creation of new potential applications .

Future Directions

The future directions of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid are likely to be influenced by the ongoing research and developments in the field of peptide synthesis. Given its wide applications in scientific experiments, including peptide synthesis, protein synthesis, and drug discovery, it is expected to continue to play a significant role in these areas .

properties

IUPAC Name

(2S,4R)-4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURIFBDQLJNYAM-CLOONOSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid
Reactant of Route 2
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Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid
Reactant of Route 3
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid
Reactant of Route 4
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid
Reactant of Route 5
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid
Reactant of Route 6
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
DO Sviridov, SK Drake, LA Freeman… - … and biophysical research …, 2016 - Elsevier
ApoA-I mimetics are short synthetic peptides that contain an amphipathic α-helix and stimulate cholesterol efflux by the ABCA1 transporter in a detergent-like extraction mechanism. We …
Number of citations: 10 www.sciencedirect.com

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